

MI-463 solubility issues and solutions

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Compound of Interest

Compound Name: MI-463
Cat. No.: B15572302

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MI-463 Technical Support Center

Welcome to the technical support center for **MI-463**, a potent and orally bioavailable inhibitor of the menin-MLL interaction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of **MI-463** during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **MI-463**?

A1: The recommended solvent for preparing a high-concentration stock solution of **MI-463** is Dimethyl Sulfoxide (DMSO).^{[1][2][3][4]} It is crucial to use newly opened or anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.^{[2][4]}

Q2: I observed precipitation when diluting my **MI-463** DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic molecules like **MI-463**. Here are several troubleshooting steps:

- **Decrease the Final Concentration:** The most direct solution is to lower the final concentration of **MI-463** in your assay to stay within its aqueous solubility limit.
- **Optimize DMSO Concentration:** While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[5]
- **Use a Surfactant:** Adding a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), to your aqueous buffer can help to keep the compound in solution.[6]
- **Adjust Buffer pH:** The solubility of ionizable compounds can be pH-dependent. You may experiment with slight adjustments to the pH of your buffer to enhance the solubility of **MI-463**. [5][6]

Q3: How should I prepare **MI-463** for in vivo animal studies?

A3: For in vivo administration, **MI-463** typically requires a formulation with co-solvents to achieve a suitable concentration and stability. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] It is recommended to prepare this formulation fresh before each use.

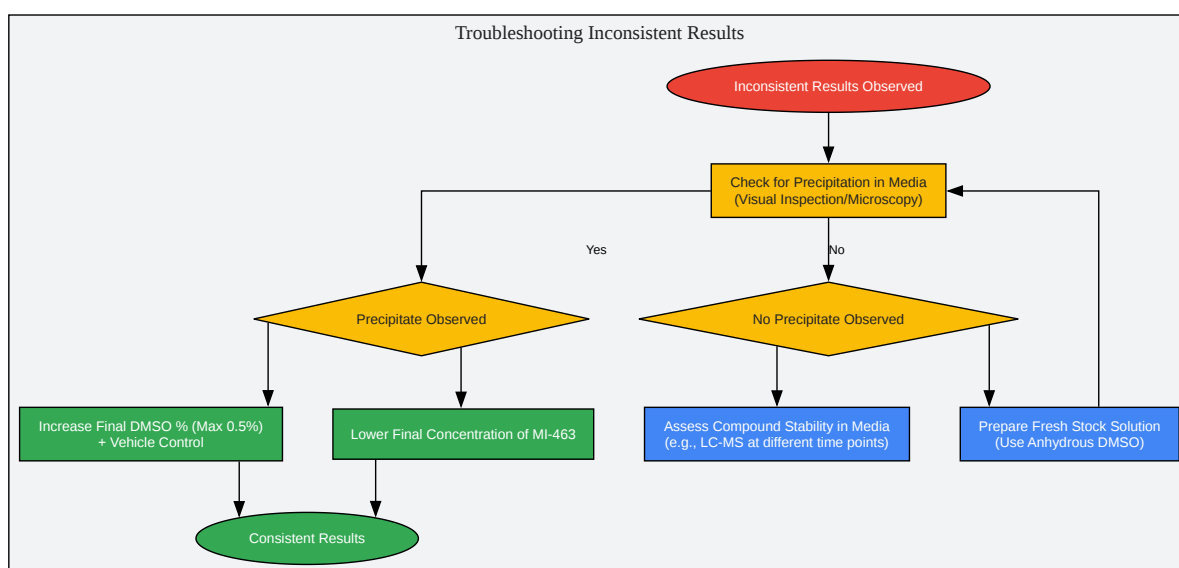
Q4: What is the mechanism of action of **MI-463**?

A4: **MI-463** is a potent small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[3][7] This interaction is crucial for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, **MI-463** inhibits the expression of downstream target genes like HOXA9 and MEIS1, leading to the inhibition of tumor growth and induction of differentiation in MLL leukemia cells.[1][7][8]

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays.

This could be related to the solubility and stability of **MI-463** in your cell culture media.



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Caption: Troubleshooting workflow for inconsistent experimental results.

Data Summary

MI-463 Solubility Data

Solvent/Formulation	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Reference(s)
DMSO	120	247.66	Sonication is recommended.	[1]
DMSO	100	206.38	Use of newly opened, anhydrous DMSO is critical. Ultrasonic assistance may be needed.	[2]
DMSO	96	198.12	Moisture-absorbing DMSO reduces solubility.	[4]
Ethanol	22	-	Soluble.	[4]
Water	-	-	Insoluble.	[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4	8.26	For in vivo use. Sonication recommended. Prepare fresh.	[1]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O	4.85	-	For in vivo use. Prepare fresh.	[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MI-463 Stock Solution in DMSO

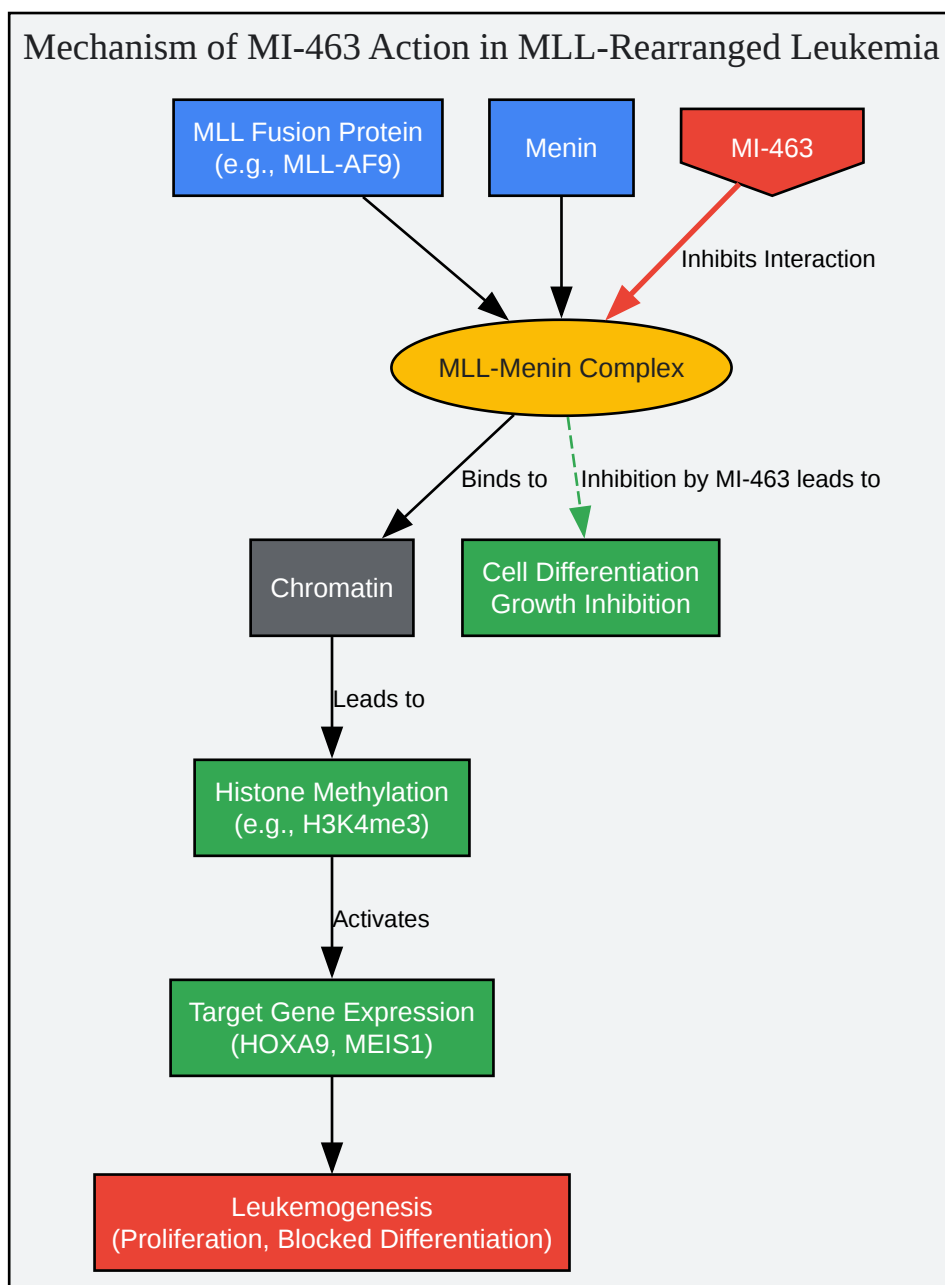
- Weighing: Accurately weigh the desired amount of **MI-463** powder (Molecular Weight: 484.54 g/mol) in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.845 mg of **MI-463** in 1 mL of DMSO.
- Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for short intervals until the compound is completely dissolved.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[2][4]

Protocol 2: Preparation of MI-463 Formulation for In Vivo Studies

This protocol is for preparing a 4 mg/mL solution of **MI-463**.

- Initial Dissolution: Prepare a concentrated stock of **MI-463** in DMSO (e.g., 40 mg/mL).
- Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition: a. Add 1 part of the 40 mg/mL **MI-463** DMSO stock. b. Add 4 parts of PEG300 and mix thoroughly. c. Add 0.5 parts of Tween 80 and mix until the solution is homogeneous. d. Add 4.5 parts of saline and mix thoroughly.
- Final Checks: The final formulation should be a clear solution. If any cloudiness or precipitation occurs, gentle warming and sonication may be applied.[1] This formulation should be prepared fresh before administration.

Signaling Pathway



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Caption: **MI-463** inhibits the Menin-MLL interaction, blocking leukemogenesis.

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